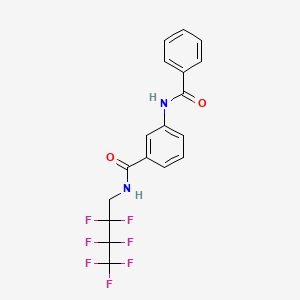
Methyl 3-(bromomethyl)benzimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(bromomethyl)benzimidate is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)benzimidate can be synthesized through the bromination of methyl 3-methylbenzoate. A common method involves the use of l,3-Dibromo-5,5-dimethyl hydantoin (DDH) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in dichloromethane. The reaction is typically carried out under reflux conditions for about 10 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(bromomethyl)benzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is methyl 3-methylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(bromomethyl)benzimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(bromomethyl)benzimidate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.
Comparación Con Compuestos Similares
Methyl 3-(bromomethyl)but-3-enoate: This compound is similar in structure but contains an additional double bond, making it more reactive in certain types of reactions.
3-(Bromomethyl)benzoic acid methyl ester: This compound is structurally similar but lacks the ester group, affecting its reactivity and applications.
Uniqueness: Methyl 3-(bromomethyl)benzimidate is unique due to its specific combination of a bromomethyl group and an ester group on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
1196152-66-5 |
|---|---|
Fórmula molecular |
C9H10BrNO |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)benzenecarboximidate |
InChI |
InChI=1S/C9H10BrNO/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,6H2,1H3 |
Clave InChI |
AAZOXBWZNQZAPL-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC=CC(=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


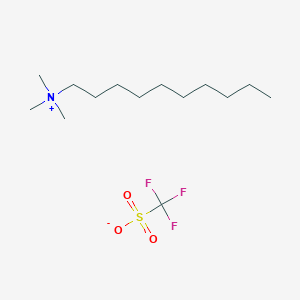
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
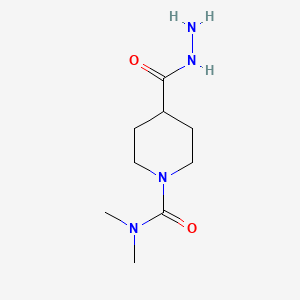

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
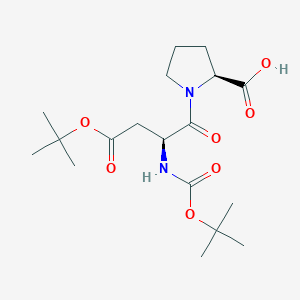
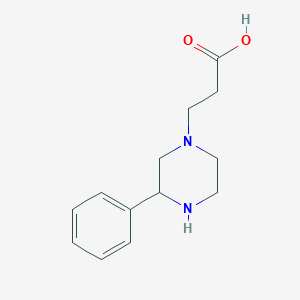

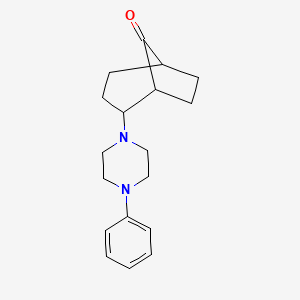
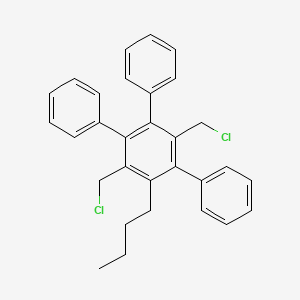
![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)

